molecular formula C11H14N4S B1483759 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide CAS No. 2098110-75-7

2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide

Cat. No. B1483759
CAS RN: 2098110-75-7
M. Wt: 234.32 g/mol
InChI Key: RXCMKMJAASSWKY-UHFFFAOYSA-N
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Description

2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide (5-E-3-TPA) is a small molecule that has been studied for its potential applications in various scientific and medical fields. It is a synthetic compound that is a member of the pyrazolone family and is synthesized from a combination of ethyl acetimidamide and thiophen-2-yl-1H-pyrazol-1-yl. 5-E-3-TPA has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Anti-Tumor Applications

A study on the synthesis and characterization of bis-pyrazolyl-thiazoles incorporating the thiophene moiety demonstrated potent anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines, indicating the promise of similar compounds in cancer treatment (Gomha, Edrees, & Altalbawy, 2016). Further, various derivatives of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate were synthesized to target different cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), showing high potencies among synthesized compounds (Mohareb & Gamaan, 2018).

Anti-Inflammatory and Analgesic Applications

Celecoxib derivatives synthesized for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents revealed that certain compounds exhibited anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib (Küçükgüzel et al., 2013).

Antidepressant Activity

The synthesis, preclinical evaluation, and antidepressant activity of 5-substituted phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were investigated, with certain compounds showing potential as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).

Heterocyclic Synthesis

Compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide were utilized to synthesize various heterocyclic derivatives, showcasing a broad range of biological activities and highlighting the synthetic versatility of such compounds (Shams, Mohareb, Helal, & Mahmoud, 2010).

properties

IUPAC Name

2-(5-ethyl-3-thiophen-2-ylpyrazol-1-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c1-2-8-6-9(10-4-3-5-16-10)14-15(8)7-11(12)13/h3-6H,2,7H2,1H3,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCMKMJAASSWKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC(=N)N)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 2
2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 3
2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 4
2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 5
Reactant of Route 5
2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 6
Reactant of Route 6
2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide

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